4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. For instance, 4-butylbenzohydrazide can react with carbon disulfide in the presence of a base to form the corresponding 1,2,4-triazole-3-thiol.
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Substitution Reactions: : The introduction of the 4-methylphenyl group can be achieved through nucleophilic substitution reactions. This involves reacting the triazole-3-thiol with 4-methylbenzyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
This compound has shown potential in biological studies due to its ability to interact with various biological targets. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.
Medicine
In medicinal chemistry, 1,2,4-triazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry
Industrially, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the butyl group.
4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group.
Uniqueness
The presence of both butyl and methyl phenyl groups in 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. This dual substitution can enhance its lipophilicity and binding interactions, potentially leading to improved biological activity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(4-butylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-3-4-5-15-8-12-17(13-9-15)22-18(20-21-19(22)23)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRXEBAVSNHNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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